(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable bicyclic ketone with an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carbonyl group in the bicyclic structure can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool for understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to bind to specific targets in the body, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate:
(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: A stereoisomer with different biological activity.
(1R,4R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: A hydroxyl derivative with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino and a tert-butyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m1/s1 |
InChI Key |
HGLKMYOTFGKEDG-ZAZKALAHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CC2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.